6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Overview
Description
6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure, which involves a bromine atom and an imidazolidine ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves the reaction of an indene derivative with an imidazolidine precursor under specific conditions. One common method includes the use of bromine as a halogenating agent to introduce the bromine atom into the indene structure. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazolidine-indene derivatives.
Scientific Research Applications
6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
- 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 6-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane]
Uniqueness
6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spiro structure and the presence of the imidazolidine ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-2-1-6-3-4-11(8(6)5-7)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCFBRTGREBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1880205-67-3 | |
Record name | 6'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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